Cryptopleurine - 482-22-4

Cryptopleurine

Catalog Number: EVT-265474
CAS Number: 482-22-4
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cryptopleurine is a natural product classified as a phenanthroquinolizidine alkaloid. It was first isolated from the Australian rainforest plant Cryptocarya pleurosperma [, ]. Cryptopleurine has been a subject of significant scientific interest due to its potent biological activity, particularly its antitumor and protein synthesis inhibitory properties [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Synthesis Analysis
  • Classical Synthesis: The original synthesis involved a multi-step process starting with the condensation of 3,4-dimethoxybenzoylacetic acid with 3,4,5,6-tetrahydropyridine, followed by cyclization and oxidation steps [, ].
  • Biomimetic Synthesis: A biogenetically inspired approach involves the oxidative coupling of a suitably substituted quinolizidinone, followed by rearrangement, methylation, and reduction steps [].
  • Modern Synthetic Strategies: More recent approaches utilize various strategies such as asymmetric synthesis using chiral auxiliaries or catalysts [, , , , , , , ], ring-closing metathesis reactions [], intramolecular 1,3-dipolar cycloaddition reactions [], gold(I)-catalyzed cyclizations [], and free radical cyclizations []. These methods offer improved efficiency, stereoselectivity, and flexibility in synthesizing Cryptopleurine and its diverse analogs.
Molecular Structure Analysis
  • Salt Formation: Cryptopleurine readily forms salts with acids due to the presence of a basic nitrogen atom in the quinolizidine ring [, ].
  • Oxidation: The molecule can undergo oxidation, as seen in the conversion of julandine to Cryptopleurine using thallium(III) trifluoroacetate [, ].
  • Reduction: Reduction reactions are also possible, such as the Borch reduction employed in a synthetic route to Cryptopleurine [].
Mechanism of Action

Cryptopleurine exerts its biological effects primarily through the inhibition of protein synthesis [, , , , ]. This inhibitory effect has been attributed to its interaction with the 40S ribosomal subunit, specifically targeting the translocation step during protein synthesis [, , , ]. Furthermore, Cryptopleurine has been shown to interact with the eukaryotic initiation factor 4E (eIF4E) binding protein 1 (4E-BP1), leading to its depletion and subsequent inhibition of both cap-dependent and cap-independent translation [].

Cryptopleurine has also been shown to impact various signaling pathways involved in cell survival, proliferation, and inflammation. It suppresses the activation of the nuclear factor kappa B (NF-κB) pathway by inhibiting the IκB kinase (IKK), thus blocking the phosphorylation and degradation of IκBα and subsequent nuclear translocation of p65 [, ]. This suppression of NF-κB results in the downregulation of gene products associated with inflammation, cell survival, proliferation, invasion, and angiogenesis [].

Physical and Chemical Properties Analysis

Cryptopleurine is a crystalline solid with a melting point of 197-198°C []. It is soluble in organic solvents such as chloroform, methanol, and ethanol, but sparingly soluble in water [, ]. It exhibits characteristic absorption spectra in the ultraviolet and visible regions [].

Applications
    • Cryptopleurine is widely used as a protein synthesis inhibitor in in vitro and in vivo studies to investigate the mechanisms of translation, identify novel drug targets, and develop new therapeutic strategies for diseases like cancer [, , , , , , ].
    • Its use as a selection agent in genetic studies, particularly in yeast, has been instrumental in understanding the genetic basis of drug resistance and ribosomal function [, , , , , ].
    • Cryptopleurine serves as a lead compound for developing novel anticancer drugs due to its potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy [, , , , , , , , , , , , ].
    • Researchers are actively exploring structure-activity relationships by synthesizing and evaluating Cryptopleurine analogs with modifications to enhance potency, selectivity, and pharmacological properties [, , , , , , , , , , , , ].
    • Cryptopleurine's effects on cell cycle progression, apoptosis, and angiogenesis make it a valuable tool for investigating the molecular mechanisms underlying these processes [, , , , , , ].
    • It aids in dissecting the roles of specific signaling pathways, such as NF-κB, in inflammation, cell survival, and tumor development [, , ].
Future Directions
    • Continued exploration of Cryptopleurine analogs is crucial for developing more potent and selective anticancer agents with improved pharmacokinetic profiles and reduced toxicity [, , , , , , , , , , , , ].
    • Investigating its potential as a therapeutic agent for other diseases like inflammatory disorders and viral infections is warranted [, ].
    • Further research is needed to fully elucidate the precise molecular mechanisms underlying Cryptopleurine's diverse biological activities, including its interaction with ribosomes, impact on signaling pathways, and influence on gene expression [, , , , , , , , , ].
    • Exploring the potential of using 4E-BP1 and other downstream targets of Cryptopleurine as biomarkers for predicting drug response and guiding personalized cancer therapies is a promising avenue [].

Antofine

Compound Description: Antofine is a phenanthroindolizidine alkaloid [, ] that exhibits potent antiproliferative activity against various cancer cell lines []. It has been studied for its potential as a therapeutic agent due to its unique mode of action [].

Relevance: Antofine is structurally similar to cryptopleurine, sharing the phenanthrene ring system but differing in the E ring. While both compounds demonstrate antitumor activity, they exhibit different mechanisms of action. Unlike cryptopleurine, antofine promotes dysregulation of DNA replication during the early S phase [].

Tylophorine

Compound Description: Tylophorine is a phenanthroindolizidine alkaloid that, like its structural analogs, exhibits a broad spectrum of pharmacological activities []. These activities include anti-cancer, anti-inflammatory, anti-autoimmune, and anti-virus effects [].

Tylocrebrine

Compound Description: Tylocrebrine is a phenanthroindolizidine alkaloid []. Similar to emetine, research suggests that tylocrebrine inhibits the translocation phase of protein synthesis [].

Relevance: Tylocrebrine and cryptopleurine share a similar mode of action, both inhibiting protein synthesis [, ]. In Saccharomyces cerevisiae, mutants resistant to cryptopleurine also exhibit resistance to tylocrebrine [], suggesting a common site of action on the ribosome.

Emetine

Compound Description: Emetine is a benzoisoquinoline alkaloid that acts as a protein synthesis inhibitor [, ]. It primarily inhibits the elongation factor-dependent translocation of peptidyl-tRNAs bound to eukaryotic ribosomes by interacting with specific sites on the 40S ribosomal subunit [].

Relevance: Emetine and cryptopleurine share a similar mode of action, both targeting protein synthesis [, ]. Studies with emetine-resistant Chinese hamster ovary cell mutants (EmtR) have shown cross-resistance to cryptopleurine [], suggesting a common binding site or mechanism of inhibition on the ribosome.

Tubulosine

Compound Description: Tubulosine is a benzoisoquinoline alkaloid [] known to inhibit protein synthesis [].

Relevance: Tubulosine and cryptopleurine demonstrate cross-resistance patterns in cell lines [], indicating a similar target site or mechanism of action related to protein synthesis inhibition. The resistance to both compounds likely stems from the same primary lesion on the 40S ribosomal subunit [].

Cephaeline

Compound Description: Cephaeline is a benzoisoquinoline alkaloid [] and, similar to emetine, inhibits protein synthesis [].

Relevance: Cephaeline exhibits cross-resistance patterns with cryptopleurine in cell lines []. This suggests a shared mechanism of action and a common binding site, likely on the 40S ribosomal subunit.

Dehydroemetine

Compound Description: Dehydroemetine is a benzoisoquinoline alkaloid [] and, similar to emetine, acts as a protein synthesis inhibitor [].

Relevance: Cell lines resistant to emetine also display resistance to both cryptopleurine and dehydroemetine []. This cross-resistance pattern points to a common site of action for these compounds, likely involving the inhibition of protein synthesis at the ribosome.

Julandine

Compound Description: Julandine is a naturally occurring phenanthroquinolizidine alkaloid [, ] known for its cytotoxic properties [].

Relevance: Julandine is structurally similar to cryptopleurine, both belonging to the phenanthroquinolizidine alkaloid family []. Despite this structural similarity, research indicates that C8c–C15 monoseco analogs of both cryptopleurine and julandine show dramatically reduced cytotoxicity compared to cryptopleurine while retaining potent anti-angiogenic properties []. This suggests subtle structural differences can lead to significant shifts in biological activity.

Boehmeriasin A

Compound Description: Boehmeriasin A is a phenanthroquinolizidine alkaloid that occurs naturally [].

Relevance: Boehmeriasin A is structurally very similar to cryptopleurine, both belonging to the phenanthroquinolizidine alkaloid family []. The synthesis strategies for both compounds share key similarities [].

Hydroxycryptopleurine

Compound Description: Hydroxycryptopleurine is a naturally occurring phenanthroquinolizidine alkaloid [, ]. Research indicates it potently inhibits hypoxia-inducible factor-1 (HIF-1) in AGS human gastric cancer cells []. It accomplishes this by suppressing the accumulation of HIF-1α protein without impacting HIF-1β protein, ultimately leading to the inhibition of vascular endothelial growth factor (VEGF) expression under hypoxic conditions [].

Relevance: Hydroxycryptopleurine is structurally similar to cryptopleurine, both belonging to the phenanthroquinolizidine alkaloid family [].

9,10,11,12,12a,13-Hexahydro-2,3-dimethoxy-7H-naphtho[1,2-b]quinolizine hydrobromide

Compound Description: This compound (4) is synthetically derived and exhibits structural similarities to cryptopleurine []. In vitro assays demonstrate that it effectively inhibits the growth of HeLa cells [].

Relevance: This compound shares a structural resemblance to cryptopleurine and exhibits cell growth inhibitory activity [].

YXM110

Compound Description: YXM110 is a synthetic cryptopleurine derivative designed to enhance its therapeutic potential []. Preclinical studies suggest it exhibits potent anti-cancer properties, primarily attributed to its ability to deplete eIF4E binding protein 1 (4E-BP1) []. This depletion subsequently inhibits both cap-dependent and cap-independent translation, key processes in protein synthesis often dysregulated in cancer cells.

Relevance: As a derivative of cryptopleurine, YXM110 retains the core structure but possesses modifications to enhance its pharmacological properties []. It targets 4E-BP1, a key regulator of protein synthesis, and demonstrates promising anticancer activity, particularly in models of colorectal cancer.

Properties

CAS Number

482-22-4

Product Name

Cryptopleurine

IUPAC Name

(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1

InChI Key

RSHYSOGXGSUUIJ-OAHLLOKOSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC

Solubility

Soluble in DMSO

Synonyms

Cryptopleurine; NSC19912; NSC-19912; NSC 19912;

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.